2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole is a silyl-protected indole derivative characterized by a tert-butyldimethylsilyl (TBS) ether group attached via a methylene bridge to the indole ring at position 2. This compound is primarily used in organic synthesis as an intermediate, leveraging the TBS group’s stability under basic and nucleophilic conditions while enabling selective deprotection under acidic or fluoride-mediated conditions . Its synthesis typically involves silylation of a hydroxylmethyl-indole precursor using reagents like TBSCl in the presence of strong bases (e.g., NaH or nBuLi) .
Properties
IUPAC Name |
tert-butyl-(1H-indol-2-ylmethoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOSi/c1-15(2,3)18(4,5)17-11-13-10-12-8-6-7-9-14(12)16-13/h6-10,16H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBHHMMZCJTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188238 | |
| Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189512-08-1 | |
| Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189512-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized using reagents like Oxone.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the TBDMS group yields the corresponding hydroxyl compound .
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of indole derivatives and their biological activities.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole involves the reactivity of the TBDMS group and the indole moiety. The TBDMS group acts as a protecting group, stabilizing the molecule and preventing unwanted reactions. The indole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. 1-(tert-Butyldimethylsilyl)-1H-indole (Compound 2b, )
- Substitution Position : TBS group at position 1 (nitrogen protection).
- Key Differences : The absence of the oxygen-containing methylene bridge (CH2-O-TBS) distinguishes it from the target compound. This structural variation reduces steric hindrance at position 1 but limits reactivity modulation at position 2.
- Synthesis : Achieved via NaH-mediated silylation of indole in THF (93% yield), demonstrating efficient N-protection .
B. 3-Bromo-1-(tert-butyldimethylsilyl)indole (Compound 1.143, )
- Substitution Pattern : Combines TBS at position 1 and bromine at position 3.
- Functional Impact : Bromine enhances electrophilic substitution reactivity at other positions (e.g., C-2 or C-5), whereas the TBS-O-CH2 group in the target compound directs steric and electronic effects differently .
C. tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-1H-indole-1-carboxylate ()
- Dual Protection : Features both a TBS-O-CH2 group at position 2 and a tert-butyl carboxylate at position 1.
D. (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15, )
- Functional Group : Mesylate (excellent leaving group) at a propenyl side chain.
- Reactivity Contrast : Unlike the TBS-O-CH2 group (protective), the mesylate enables nucleophilic displacement reactions, highlighting divergent synthetic applications .
Physicochemical Properties
Spectral Data Comparison
1H NMR :
- Target Compound : Expected signals for TBS methyl groups (δ 0.1–0.3 ppm, singlet) and CH2-O protons (δ 3.5–4.5 ppm, multiplet).
- 1-(TBS)indole (2b) : Aromatic protons (δ 6.5–7.8 ppm), TBS methyl (δ 0.25 ppm) .
- 3-Bromo Derivative (1.143) : Downfield shift for C-3 protons due to bromine’s electron-withdrawing effect .
13C NMR :
Stability and Reactivity
- TBS Group Stability : Resists basic conditions but cleaved by HF or TBAF, a trait shared across TBS-protected indoles .
- Positional Effects :
- C-2 substitution in the target compound may hinder electrophilic attack at C-3, unlike N-protected analogs (e.g., 2b), where C-3 remains more reactive .
- The TBS-O-CH2 group’s electron-donating ether oxygen could mildly activate the indole ring toward electrophiles, contrasting with electron-withdrawing groups (e.g., bromine in 1.143) .
Biological Activity
The compound 2-(((tert-butyldimethylsilyl)oxy)methyl)-1H-indole is a member of the indole family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tert-butyldimethylsilyl (TBDMS) ether group, which enhances its stability and reactivity. This modification is significant as it allows for selective reactions in synthetic applications while protecting hydroxyl functionalities.
Biological Activity
Indole derivatives, including this compound, have been extensively studied for their biological properties:
- Antimicrobial Activity : Indole compounds have shown promising antimicrobial effects against various pathogens. For instance, studies indicate that certain indole derivatives exhibit significant activity against resistant strains of E. coli and A. baumannii . The mechanisms often involve interference with bacterial growth pathways, making them potential candidates for new antibiotics.
- Anticancer Properties : Some indole derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, research on related compounds has shown that structural modifications can enhance their potency against specific cancer types . The presence of functional groups on the indole nitrogen significantly influences their cytotoxicity.
- Anti-inflammatory Effects : Indoles are also investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many indoles act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Membrane Interaction : The hydrophobic nature of the indole structure allows it to interact with cellular membranes, potentially altering membrane permeability and affecting drug uptake.
- Receptor Modulation : Indoles may interact with various biological receptors, influencing cellular signaling pathways.
Antimicrobial Activity Case Study
In a study assessing the efficacy of indole derivatives against resistant bacterial strains, compound this compound was tested alongside other analogs. Results indicated that it maintained significant activity against both wild-type and resistant strains of E. coli, with a notable reduction in minimum inhibitory concentration (MIC) values compared to control compounds .
Anticancer Activity Case Study
Research involving a series of modified indoles demonstrated that structural variations significantly impacted their anticancer activity. For instance, modifications in the indole ring led to enhanced cytotoxic effects against LNCaP prostate cancer cells. The findings suggest that fine-tuning the chemical structure can optimize therapeutic efficacy .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant against E. coli | Moderate against LNCaP cells | Potential inhibition of COX enzymes |
| Related Indole A | High against multiple pathogens | High against various cancer lines | Confirmed inhibition of COX-2 |
| Related Indole B | Moderate against A. baumannii | Low against tested lines | Unconfirmed |
Q & A
Q. What are the common synthetic routes for preparing 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole?
Methodological Answer: The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) protecting group to an indole precursor. Key steps include:
- Silylation : Reacting a hydroxylmethyl-indole derivative with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using DMF/acetic acid mixtures) .
- Optimization : Control of moisture and oxygen-sensitive conditions to prevent desilylation.
Example Procedure (Analog Synthesis):
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Silylation | TBSCl, imidazole, DMF, 0°C to RT, 12 h | |
| Cyclization | AcOH, reflux, 3–5 h | |
| Purification | Silica gel chromatography (hexane:EtOAc 8:2) |
Q. How is the structure of this compound verified after synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- IR Spectroscopy : Peaks at ~2954 cm⁻¹ (C-H stretching, TBS group) and ~1601 cm⁻¹ (aromatic C=C) confirm functional groups .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₇H₂₈NOSi: 342.2257 vs. experimental 342.2248) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement (e.g., Bruker APEX-II CCD diffractometer) .
Example Data (Analog):
| Technique | Key Observations | Reference |
|---|---|---|
| IR | 3416 cm⁻¹ (N-H stretch), 1687 cm⁻¹ (C=O) | |
| HRMS | [M+H]+ = 408.2163 (C₂₅H₃₁OFNSi) |
Q. What are the typical chemical reactions this compound undergoes?
Methodological Answer: The TBS-protected indole derivative participates in:
- Nucleophilic Substitution : At the indole nitrogen using alkyl halides or acyl chlorides .
- Desilylation : Cleavage of the TBS group via tetrabutylammonium fluoride (TBAF) in THF .
- Electrophilic Aromatic Substitution : Halogenation or sulfonation at the indole C-3 position .
Example Reaction (Analog):
- Desilylation : TBAF (1.0 equiv), THF, 0°C, 1 h → 85% yield .
Q. What are the storage and handling recommendations for this compound?
Methodological Answer:
- Storage : Under inert gas (argon) at –20°C in a desiccator to prevent hydrolysis of the TBS group .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the TBS group to indole derivatives?
Methodological Answer:
- Catalyst Screening : Test bases (imidazole vs. DMAP) to enhance silylation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) for solubility and reactivity .
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions .
Case Study : Using imidazole in DMF increased yield from 65% to 82% for a related TBS-indole synthesis .
Q. What strategies resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT), HRMS, and X-ray to confirm ambiguous signals .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .
Example : A conflicting HRMS peak ([M+H]+ = 408.2163 vs. 408.2153) was resolved via isotopic pattern analysis .
Q. How is the compound’s potential as a kinase inhibitor evaluated?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ against kinases (e.g., Flt3) using ATP-competitive binding assays .
- Cellular Studies : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) .
- SAR Analysis : Modify the indole C-3 substituent and correlate with bioactivity .
Q. How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
Q. What computational methods predict reactivity or binding modes of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
